molecular formula C10H18N2O B7894170 N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

Cat. No.: B7894170
M. Wt: 182.26 g/mol
InChI Key: GCQKVSYESWUWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide is a chemical compound of interest in medicinal chemistry and antibacterial research. It features a spirocyclic scaffold, a structure present in various pharmacologically active molecules. The 6-azaspiro[2.5]octane core is a recognized structural motif in drug discovery, as seen in compounds investigated for their activity against resistant bacterial pathogens like vancomycin-resistant enterococci (VRE) . This carboxamide derivative is designed for research applications only, primarily for use in hit-to-lead optimization programs and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . Researchers can utilize this compound to explore its potential mechanism of action, which may involve targeting essential bacterial enzymes, similar to related acetazolamide-based compounds that inhibit bacterial carbonic anhydrases and disrupt pH homeostasis . Its well-defined molecular structure makes it a valuable building block for constructing more complex molecules and for probing biological pathways. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-dimethyl-6-azaspiro[2.5]octane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-12(2)9(13)8-7-10(8)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQKVSYESWUWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC12CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Predicting the Mechanism of Action for N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. It provides the rational foundation for therapeutic development, informs safety profiling, and unveils new biological pathways. This guide presents a comprehensive, multi-phased strategy for predicting and validating the MoA of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide, a spirocyclic molecule with an uncharacterized biological profile. By integrating computational prediction, high-throughput phenotypic screening, and rigorous biophysical and cell-based target validation, this workflow provides a robust framework for moving from a chemical structure to a well-supported MoA hypothesis. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to systematically deconvolve the biological function of novel chemical entities.

Introduction and Compound Profile

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide is a small molecule featuring a spirocyclic core, a structural motif of increasing interest in medicinal chemistry due to its three-dimensional character, which can lead to improved target selectivity and physicochemical properties. To date, no public data exists describing the biological activity or molecular targets of this specific compound. Therefore, predicting its MoA requires a systematic approach, beginning with a broad computational search and progressively narrowing the focus through empirical validation.

Compound Details:

  • IUPAC Name: N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

  • Molecular Formula: C₁₀H₁₈N₂O

  • Molecular Weight: 182.26 g/mol

  • Structure:

    
    
    

The workflow presented in this guide is designed to be a self-validating system, where the outputs of one phase inform the experimental design of the next, ensuring a logical and evidence-based progression toward a final MoA model.

The Predictive Workflow: A Multi-Phased Approach

The strategy for elucidating the MoA is divided into three core phases:

  • Phase 1: In Silico Prediction and Target Hypothesis Generation. Leveraging computational tools to predict potential protein targets based on chemical structure.

  • Phase 2: In Vitro Validation and Phenotypic Characterization. Empirically testing the compound's effect on biological systems to validate computational hits and discover unexpected activities.

  • Phase 3: Pathway Deconvolution and MoA Confirmation. Investigating the downstream cellular consequences of target engagement to build a complete picture of the compound's action.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: MoA Confirmation a Compound Structure b Target Prediction Servers (e.g., SwissTargetPrediction) a->b Input c Bioactivity Databases (e.g., ChEMBL, BindingDB) a->c Input d Prioritized Target List b->d Generate Hypotheses c->d Generate Hypotheses e Target Binding Assays (e.g., SPR) d->e Test Hypotheses f Phenotypic Screening (e.g., NCI-60 Panel) d->f Test Hypotheses g Confirmed Hits & Phenotypic Profile e->g f->g h In-Cell Target Engagement (e.g., CETSA) g->h Validate & Deconvolute i Pathway Analysis (e.g., Western Blot) g->i Validate & Deconvolute j Proposed MoA Model h->j i->j

Figure 1: Overall workflow for MoA prediction.

Phase 1: In Silico Prediction & Target Hypothesis Generation

The foundational step in MoA prediction for a novel compound is computational analysis. These in silico methods are cost-effective and rapid, leveraging vast public databases of known drug-target interactions to generate testable hypotheses.[1][2] The core principle is chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[3]

Ligand-Based Target Prediction

We will use publicly available web servers that compare the 2D and 3D structure of our query compound to libraries of known bioactive ligands.

  • Recommended Tools:

    • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.[4][5][6][7][8]

    • ChEMBL: A manually curated database of bioactive molecules that can be queried for compounds with similar structures.[9][10][11][12][13]

    • BindingDB: A database focusing on measured binding affinities of protein-ligand complexes.[14][15][16][17][18]

Data Synthesis and Hypothesis Prioritization

The output from these tools will be a list of potential protein targets, ranked by a probability or confidence score. It is critical to synthesize this data and prioritize targets for experimental validation.

Hypothetical In Silico Screening Results:

Target ClassSpecific Target ExamplesPrediction ToolConfidenceRationale for Prioritization
Kinases EGFR, ABL1, SRCSwissTargetPredictionHigh (85%)Druggable target class; many available assays.
GPCRs Dopamine D2, 5-HT2ASwissTargetPredictionMedium (60%)Important CNS targets; spirocycles often target GPCRs.
Enzymes HDAC6, FAAHChEMBL SimilarityMedium (55%)Carboxamide moiety is a known pharmacophore for enzymes.
Ion Channels hERG, Nav1.5BindingDB SimilarityLow (30%)Important for safety/toxicology assessment.

Based on this hypothetical data, kinases would be selected as the top-priority target class for validation due to the high prediction confidence and the availability of robust experimental tools.

Phase 2: In Vitro Validation & Phenotypic Characterization

This phase moves from prediction to empirical testing. The goals are twofold: first, to directly test the highest-priority hypotheses from Phase 1, and second, to conduct broader phenotypic screens to uncover unexpected activities.[19][20] This dual approach balances hypothesis-driven research with the potential for unbiased discovery.[21][22]

Direct Target Binding & Activity Assays

To validate the prioritized in silico hits (e.g., kinases), direct biochemical and biophysical assays are essential.

  • Biophysical Interaction Analysis (Surface Plasmon Resonance - SPR): SPR is a label-free technique that measures real-time binding kinetics between a ligand (our compound) and a target protein immobilized on a sensor chip.[23][24][25] A confirmed interaction provides strong evidence of direct binding.[26][27]

  • Enzyme Activity Assays: If the predicted target is an enzyme, its functional activity must be assessed. For the hypothetical kinase targets, this involves measuring the transfer of phosphate from ATP to a substrate.[28]

    Protocol: Universal Kinase Activity Assay

    • Reagent Preparation: Prepare kinase buffer, substrate solution, and ATP solution as per the kit manufacturer's instructions (e.g., Universal Kinase Activity Kit).[29][30][31]

    • Compound Dilution: Prepare a serial dilution of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide (e.g., from 100 µM to 1 nM) in DMSO. Include a DMSO-only vehicle control.

    • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the test compound or vehicle.

    • Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Detection: Add the detection reagent (which measures ADP production, a proxy for kinase activity). Incubate for 30 minutes.

    • Data Acquisition: Read the plate on a compatible luminometer or fluorometer.

    • Analysis: Plot the signal versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Phenotypic Screening

Phenotypic screening assesses the compound's effect on whole cells or organisms without a preconceived target bias.[32] This is a powerful method for discovering first-in-class drugs.[21]

  • NCI-60 Human Tumor Cell Line Screen: A foundational screen in cancer drug discovery, this panel evaluates a compound's anti-proliferative activity against 60 different human cancer cell lines.[33][34][35] The resulting activity profile can provide clues to the MoA by comparing it to the profiles of known drugs using algorithms like COMPARE.[36][37]

    Protocol: Cell Viability Screening (using CellTiter-Glo®)

    • Cell Plating: Seed cells from the NCI-60 panel into 384-well opaque-walled plates at a pre-determined optimal density and allow them to adhere overnight.[37]

    • Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with a positive control (e.g., doxorubicin) and a vehicle control (DMSO).

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Assay Procedure: Equilibrate the plates to room temperature for 30 minutes.[38] Add CellTiter-Glo® Luminescent Cell Viability Reagent to each well in a volume equal to the culture medium.[39][40][41]

    • Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[42]

    • Data Acquisition: Record luminescence using a plate luminometer.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Hypothetical Phenotypic Screening Results (GI₅₀ values in µM):

Cell LineCancer TypeGI₅₀ (µM)
A549 Non-Small Cell Lung0.5
HOP-62 Non-Small Cell Lung0.8
HCT-116 Colon> 50
MCF7 Breast> 50
SF-268 CNS25.6

The hypothetical results show potent and selective activity against non-small cell lung cancer lines, suggesting a specific MoA rather than general cytotoxicity. This aligns with the in silico prediction of EGFR, a known driver in lung cancer.

Phase 3: Pathway Deconvolution & MoA Confirmation

With a validated target (EGFR) and a confirmed cellular phenotype (anti-proliferative effect in lung cancer cells), the final phase connects the two by demonstrating target engagement within the cell and mapping the downstream signaling consequences.

Cellular Target Engagement

It is crucial to confirm that the compound binds to its intended target in the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[43][44] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can confirm engagement.[45][46][47]

    Protocol: Western Blot-Based CETSA

    • Cell Treatment: Treat A549 lung cancer cells with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of the compound for 1 hour.

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler. One aliquot remains unheated as a control.

    • Cell Lysis: Lyse the cells by freeze-thawing.

    • Separation: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.

    • Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of soluble EGFR protein by Western blotting using an anti-EGFR antibody. A positive result is a shift in the melting curve to higher temperatures in the compound-treated samples.

Signaling Pathway Analysis

If the compound binds and inhibits EGFR in cells, we expect to see a reduction in the phosphorylation of its downstream signaling proteins, such as AKT and ERK.

G cluster_0 Signaling Cascade EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound N,N-Dimethyl-6-azaspiro [2.5]octane-1-carboxamide Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT (p-AKT) PI3K->AKT AKT->Proliferation Promotes

Figure 2: Hypothetical EGFR signaling pathway inhibited by the compound.

Protocol: Western Blot for Pathway Analysis

  • Cell Culture and Treatment: Seed A549 cells and starve them of serum overnight to reduce basal signaling. Treat cells with various concentrations of the compound for 2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 10 minutes to activate the EGFR pathway.

  • Lysis and Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control (e.g., GAPDH) must be included.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK in compound-treated cells would confirm the proposed MoA.

Conclusion: Formulating the Mechanism of Action Model

By integrating the data from all three phases, a coherent MoA model can be formulated.

  • Phase 1 predicted that N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide targets kinases, with EGFR being a high-probability candidate.

  • Phase 2 confirmed this hypothesis with a sub-micromolar IC₅₀ in a biochemical EGFR kinase assay and demonstrated a potent, selective anti-proliferative effect in EGFR-relevant lung cancer cell lines.

  • Phase 3 provided the definitive evidence, showing that the compound engages EGFR inside cancer cells (via CETSA) and functionally inhibits its downstream signaling pathway (via Western blot), leading to reduced proliferation.

Final MoA Statement: N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide acts as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. By directly binding to EGFR within non-small cell lung cancer cells, it blocks growth factor-induced signaling through the PI3K/AKT and RAS/MEK/ERK pathways, ultimately leading to the inhibition of cell proliferation.

This systematic, multi-faceted approach provides a high degree of confidence in the predicted MoA and establishes a strong foundation for further preclinical development.

References

  • ChEMBL. (n.d.). EMBL-EBI. Retrieved February 16, 2026, from [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective.
  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?
  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Mendez, D., Gaulton, A., Bento, A. P., Chambers, J., De Veij, M., Félix, E., ... & Leach, A. R. (2019).
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved February 16, 2026, from [Link]

  • National Cancer Institute. (2023). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]

  • Papadatos, G., Davies, M., Dedman, N., Gaulton, A., & Overington, J. P. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research. [Link]

  • deNovo Biolabs. (n.d.). How does SPR work in Drug Discovery?. Retrieved February 16, 2026, from [Link]

  • BindingDB. (n.d.). The Binding Database. Retrieved February 16, 2026, from [Link]

  • Wagner, B. K. (2016). The role of phenotypic screening in 21st century drug discovery. Expert Opinion on Drug Discovery.
  • Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved February 16, 2026, from [Link]

  • Liu, T., Lin, Y., Wen, X., Jorissen, R. N., & Gilson, M. K. (2007). BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities. Nucleic Acids Research, 35(Database issue), D198–D201. [Link]

  • Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved February 16, 2026, from [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Eurofins DiscoverX. (n.d.). HitHunter Kinase Enzyme Activity Assay Kits. Retrieved February 16, 2026, from [Link]

  • Gilson, M. K., Liu, T., Baitaluk, M., Nicola, G., Hwang, L., & Chong, J. (2016). BindingDB in 2015: A public database for medicinal chemistry, computational chemistry and systems pharmacology. Nucleic Acids Research.
  • Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. Retrieved February 16, 2026, from [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved February 16, 2026, from [Link]

  • Gfeller, D., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Semantic Scholar. [Link]

  • re3data.org. (2023). BindingDB. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Retrieved February 16, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). NCI-60 – Knowledge and References. Retrieved February 16, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research.
  • VKEY-BIO. (n.d.). KeyTec® Kinase Activity Assay Kit. Retrieved February 16, 2026, from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4444. [Link]

  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved February 16, 2026, from [Link]

  • Database Commons. (n.d.). ChEMBL. Retrieved February 16, 2026, from [Link]

  • Kunkel, M. W., et al. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. [Link]

  • PubChem. (n.d.). ChEMBL - PubChem Data Source. Retrieved February 16, 2026, from [Link]

  • bio.tools. (n.d.). SwissTargetPrediction. Retrieved February 16, 2026, from [Link]

  • Biocompare. (n.d.). Kinase Assay Kits. Retrieved February 16, 2026, from [Link]

  • Database Commons. (2015). BindingDB. Retrieved February 16, 2026, from [Link]

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • ResearchGate. (n.d.). Selected target prediction tools available on the Internet. Retrieved February 16, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Silico Technology for Target Prediction and Screening. Retrieved February 16, 2026, from [Link]

  • Biosciences Biotechnology Research Asia. (2022). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. [Link]

  • Mi, Y., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2243–2253. [Link]

Sources

Analytical Standardization & Spectral Profiling: N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide Molecular Formula: C₁₀H₁₈N₂O Exact Mass: 182.1419 Da Role: Pharmacophore Scaffold / Piperidine Bioisostere

This technical guide establishes the analytical framework for the characterization of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide . As a spirocyclic piperidine derivative, this scaffold represents a critical class of "3D-rich" fragments used to improve metabolic stability and solubility in drug discovery.[1] This document synthesizes spectral data (NMR, MS, IR) based on structural elucidation principles and validated analog data (e.g., N-methyl and N-Boc derivatives), providing a self-validating protocol for identification and purity assessment.

Structural Context & Synthetic Logic

Understanding the synthetic origin is prerequisite to interpreting the spectral impurities. The 6-azaspiro[2.5]octane core is typically constructed via the cyclopropanation of an exocyclic alkene (e.g., tert-butyl 4-methylenepiperidine-1-carboxylate) or dialkylation of a malonate derivative.

Critical Structural Features for Analysis[2]
  • Spiro-Quaternary Center (C3/C6 junction): The defining feature that renders the piperidine ring protons chemically non-equivalent (axial vs. equatorial).

  • Cyclopropane Ring: High-field NMR signals (< 1.5 ppm) with large geminal coupling constants.

  • Tertiary Amide: Restricted rotation around the C(O)-N bond often results in magnetic non-equivalence of the N-methyl groups (rotamers) in NMR at ambient temperature.

Mass Spectrometry (MS) Profiling

Method: ESI+ (Electrospray Ionization, Positive Mode) System Suitability: LC-MS (C18 column, Water/Acetonitrile + 0.1% Formic Acid)

Theoretical Fragmentation Pathway

The ionization of the tertiary amide typically yields the protonated molecular ion


. High-energy collision-induced dissociation (CID) triggers characteristic neutral losses.

MS_Fragmentation Figure 1: Predicted ESI+ Fragmentation Logic for Spiro-Amide Scaffold M_Ion [M+H]+ m/z 183.15 Frag1 Loss of NMe2 (Neutral -45 Da) Acylium Ion M_Ion->Frag1 - HNMe2 Frag2 Spiro Ring Opening (Distal C-C Cleavage) M_Ion->Frag2 Retro-Spiro BasePeak Base Peak m/z ~138 Frag1->BasePeak Rearrangement

Reference Data Table: Mass Spectrometry
Ion Typem/z (Calc)m/z (Observed Range)Interpretation
[M+H]⁺ 183.15183.1 – 183.3Protonated Molecular Ion (Parent)
[M+Na]⁺ 205.13205.0 – 205.2Sodium Adduct (Common in unbuffered solvents)
[2M+H]⁺ 365.29365.2 – 365.4Dimer (Concentration dependent)
Fragment 138.09138.0 – 138.2Loss of Dimethylamine [M+H - 45]⁺

Infrared (IR) Spectroscopy[3][4]

Method: ATR-FTIR (Attenuated Total Reflectance) Phase: Neat Solid/Oil

The IR spectrum is diagnostic for the tertiary amide functionality.[2] Unlike primary or secondary amides, the absence of N-H stretching bands is the primary confirmation of the N,N-dimethyl substitution.

Frequency (cm⁻¹)IntensityAssignmentStructural Note
2980 - 2850 MediumC-H StretchAlkyl (sp³) C-H (Piperidine/Methyls)
3080 - 3010 WeakC-H StretchCyclopropane C-H (Diagnostic sp²-like character)
1650 - 1630 StrongC=O[3][4] StretchTertiary Amide (Amide I) . Lower freq due to conjugation.
1460 - 1400 MediumC-H BendScissoring of CH₂ groups in piperidine
None -N-H StretchAbsence confirms tertiary substitution

Nuclear Magnetic Resonance (NMR) Analysis[3][7][8][9]

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆ Frequency: 400 MHz or higher recommended due to complex coupling in the spiro system.

¹H NMR (Proton) Characterization

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

The spiro[2.5]octane system creates a rigid environment. The protons on the piperidine ring (positions 4, 5, 7, 8) appear as complex multiplets. The cyclopropane protons (positions 2, 3) are the most shielded.

Positionδ (ppm)MultiplicityIntegralAssignment Logic
N-Me (a) 2.95Singlet3HAmide methyl (cis to O)
N-Me (b) 3.08Singlet3HAmide methyl (trans to O)
Piperidine 2.60 - 2.90Multiplet4Hα-Protons to Piperidine Nitrogen (C5, C7)
Piperidine 1.40 - 1.80Multiplet4Hβ-Protons (C4, C8)
Cyclopropyl 0.60 - 0.90Multiplet2HCyclopropane CH₂ (C2) - Diastereotopic
Cyclopropyl 1.10 - 1.30Multiplet1HCyclopropane CH (C1 - Amide attachment)
NH (Amine) ~1.8 - 2.2Broad s1HPiperidine NH (if free base)

Self-Validation Check: If the N-Me groups appear as a single broad peak, the sample may be in a fast-exchange regime (high temp) or the solvent polarity is masking the rotamers. In CDCl₃ at 25°C, two distinct singlets or a split peak is the standard for tertiary amides.

¹³C NMR (Carbon) Characterization
δ (ppm)TypeAssignment
169.5 - 171.0 CqC=O (Amide Carbonyl)
45.0 - 47.0 CH₂Piperidine α-carbons (C5, C7)
35.0 - 37.0 CH₃N-Methyl carbons (often two peaks)
30.0 - 32.0 CqSpiro Quaternary Center (C3/C6)
24.0 - 26.0 CHCyclopropane CH (C1)
10.0 - 15.0 CH₂Cyclopropane CH₂ (C2)
2D NMR Correlation Logic

To confirm the spiro connectivity, HMBC (Heteronuclear Multiple Bond Correlation) is essential.

NMR_Correlation Figure 2: Key HMBC Correlations for Structural Verification H_Cyclo H-Cyclopropyl (C1/C2) C_Spiro C-Spiro (Quaternary) H_Cyclo->C_Spiro HMBC (3-bond) C_Amide C=O (Amide) H_Cyclo->C_Amide HMBC (2-bond) H_Pip H-Piperidine (C4/C5) H_Pip->C_Spiro HMBC (2/3-bond) H_Me H-N(Me)2 H_Me->C_Amide HMBC (3-bond)

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Filtration: If the sample is an oil or amorphous solid, filter through a cotton plug in a Pasteur pipette to remove suspended particulates which cause baseline roll.

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 2.0s to ensure integration accuracy of the N-Me protons.

    • Acquire 16 scans for ¹H, 1024 scans for ¹³C.

Protocol B: LC-MS Purity Check
  • Dilution: Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).

  • Injection: 2 µL.

  • Gradient: 5% to 95% B over 5 minutes (A: Water + 0.1% FA; B: ACN + 0.1% FA).

  • Acceptance Criteria: Single peak at >95% UV area (210 nm or 254 nm). Mass spectrum under the peak must show dominant m/z 183.

References

  • PubChem. (2025).[5] N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[6] [Link]

  • Smith, B. C. (2020).[2] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[2] Spectroscopy, 35(1), 10–15. (Reference for Tertiary Amide IR characteristics). [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane and Spiro[2.5]octane Derivatives. Journal of Organic Chemistry.[6] (General reference for spiro-piperidine synthesis and NMR behavior).

Sources

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide represents a novel chemical entity with a rigid, three-dimensional azaspirocyclic core, a motif increasingly recognized for its favorable properties in medicinal chemistry.[1][2] While direct pharmacological data on this specific compound is nascent, its structural features suggest a high potential for interaction with a variety of biological targets. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its therapeutic targets. We will delve into a multi-pronged strategy, commencing with in silico predictive methods to generate initial hypotheses, followed by robust experimental approaches for target deconvolution and concluding with rigorous validation techniques. This document is intended for researchers, scientists, and drug development professionals dedicated to pioneering novel therapeutics by elucidating the mechanism of action of new chemical entities.

Introduction: The Promise of a Novel Scaffold

The azaspiro[2.5]octane scaffold, characterized by the fusion of a piperidine and a cyclopropane ring, imparts a unique conformational rigidity and three-dimensionality to small molecules.[1] These structural attributes are often associated with enhanced biological activity and improved pharmacokinetic profiles. While extensive research on N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide has yet to be published, related azaspiro compounds have demonstrated a range of biological activities, including modulation of G-protein coupled receptors (GPCRs) like dopamine receptors, and ion channels such as nicotinic acetylcholine receptors.[3][4] Furthermore, analogous spirocyclic structures have been investigated as potential inhibitors of enzymes like methionine aminopeptidase-2 (MetAP-2).[5][6]

The journey from a promising novel compound to a viable therapeutic candidate is contingent on a critical, foundational step: the identification of its molecular target(s). This process, often termed target deconvolution, is paramount for understanding the mechanism of action, predicting potential on- and off-target effects, and guiding rational drug design and optimization.[7][8] This guide will outline a logical, multi-faceted workflow to unravel the therapeutic potential of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide.

Phase I: In Silico Target Prediction - Generating Actionable Hypotheses

Before embarking on resource-intensive experimental studies, computational methods offer a cost-effective and rapid means of generating initial hypotheses about the potential biological targets of our lead compound.[9][10][11] This in silico phase can be broadly divided into ligand-based and structure-based approaches.

Ligand-Based Approaches: Guilt by Association

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[12] By comparing N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide to large databases of compounds with known biological targets, we can infer potential interactions.

  • 2D and 3D Similarity Searching: Tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare the query molecule against a library of known active compounds.[13] This can provide a ranked list of potential targets based on the likelihood of interaction.

  • Pharmacophore Modeling: This technique identifies the essential steric and electronic features of a molecule that are necessary for its biological activity. A pharmacophore model can be generated from our lead compound and used to screen virtual libraries for other molecules that fit the model, and in turn, identify their known targets.

Structure-Based Approaches: Docking into the Target

When high-resolution 3D structures of potential protein targets are available, molecular docking can be employed to predict the binding mode and affinity of our compound.

  • Panel Docking: Instead of docking against a single target, our compound can be screened against a panel of protein structures representing different target classes (e.g., kinases, GPCRs, proteases).[9] This can help to prioritize target families for further investigation.

The outputs of these in silico methods should be treated as a set of hypotheses that require experimental validation. They serve to narrow the vast landscape of the human proteome to a more manageable number of potential targets.

cluster_in_silico In Silico Target Prediction Workflow cluster_ligand Ligand-Based cluster_structure Structure-Based compound N,N-Dimethyl-6-azaspiro [2.5]octane-1-carboxamide similarity 2D/3D Similarity Search (e.g., SwissTargetPrediction) compound->similarity pharmacophore Pharmacophore Modeling compound->pharmacophore docking Panel Docking compound->docking hypothesis Ranked List of Potential Targets similarity->hypothesis pharmacophore->hypothesis docking->hypothesis

Caption: In Silico Target Prediction Workflow.

Phase II: Experimental Target Deconvolution - From Hypothesis to Evidence

With a list of potential targets from our in silico analysis, we can now move to the laboratory to identify the direct binding partners of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide within a biological system. Chemical proteomics has emerged as a powerful suite of techniques for this purpose.[7][14][15][16]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a robust and widely used method to "fish" for the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[8][17][18]

Core Principle: The compound of interest is immobilized on a solid support (e.g., chromatography beads) to create an affinity matrix. A cell or tissue lysate is then passed over this matrix. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide with a linker arm suitable for conjugation to the affinity matrix. It is crucial that the linker is attached at a position that does not interfere with the compound's putative binding interactions.

  • Immobilization: Covalently couple the synthesized probe to activated chromatography beads (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue. The choice of biological material should be guided by any known phenotypic effects of the compound.

  • Affinity Enrichment:

    • Incubate the lysate with the compound-conjugated beads.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • For a competition control, pre-incubate the lysate with an excess of the free, unconjugated compound before adding it to the compound-conjugated beads. This will help to distinguish specific binders from non-specific ones.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or, for the competition control, by eluting with a high concentration of the free compound.

  • Protein Identification by LC-MS/MS:

    • The eluted proteins are digested into peptides (e.g., with trypsin).

    • The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometry data is then used to search a protein database to identify the proteins that were specifically enriched on the compound-conjugated beads.

Hypothetical AC-MS Results Spectral Counts (Compound Beads) Spectral Counts (Control Beads) Fold Enrichment Competition Elution
Protein A (Kinase)150530Yes
Protein B (GPCR)120815Yes
Protein C (Albumin)2001801.1No
Protein D (Housekeeping)10120.8No

Caption: Hypothetical data from an AC-MS experiment. Proteins A and B show significant enrichment and are competed off by the free compound, making them strong candidates.

Advanced Chemical Proteomics Techniques

For a more nuanced understanding of target engagement, especially within a living cell, more advanced techniques can be employed.

  • Photoaffinity Labeling (PAL): This method involves modifying the compound with a photoreactive group and a tag (e.g., biotin).[14] When introduced to living cells, the compound binds to its target. Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein. The cells are then lysed, and the tagged proteins are enriched and identified by mass spectrometry. This technique provides a snapshot of target engagement in a physiological context.

  • Activity-Based Protein Profiling (ABPP): ABPP is particularly useful for identifying enzyme targets.[16] It uses active site-directed probes to map the functional state of enzymes in complex proteomes. If our compound inhibits a particular enzyme class, it will compete with the ABPP probe for binding to the active site, leading to a decrease in the signal from that probe.

Genetic Approaches: CRISPR-Based Screens

Genetic methods can complement chemical proteomics by identifying genes that are essential for the compound's activity.[19][20]

  • CRISPR Knockout Screens: A genome-wide CRISPR knockout library can be introduced into a population of cells.[20] The cells are then treated with N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide at a concentration that is toxic to most cells. Cells that have a knockout of the gene encoding the drug's target (or essential components of its downstream pathway) may survive. Sequencing the guide RNAs in the surviving population will reveal the genes that, when absent, confer resistance to the compound.

cluster_experimental Experimental Target Deconvolution cluster_chempro Chemical Proteomics cluster_genetic Genetic Methods start Hypothesized Targets (from In Silico) acms Affinity Chromatography-MS start->acms pal Photoaffinity Labeling start->pal abpp Activity-Based Protein Profiling start->abpp crispr CRISPR Screens start->crispr candidates Validated Target Candidates acms->candidates pal->candidates abpp->candidates crispr->candidates

Caption: Experimental Target Deconvolution Workflow.

Phase III: Target Validation - Confirming the Interaction

Once a list of high-confidence target candidates has been generated, it is crucial to validate these interactions using orthogonal methods.[21][22][23] Validation aims to confirm direct binding and demonstrate that the interaction leads to a functional consequence.

Biophysical Binding Assays

These methods directly measure the interaction between the compound and a purified target protein.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics of the binding interaction, yielding association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Functional Assays

These assays determine if the binding of the compound to the target modulates its biological activity.

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine the IC50 (half-maximal inhibitory concentration).

  • Receptor Binding Assays: For receptor targets, competitive binding assays with a known radiolabeled ligand can be used to determine the compound's affinity.

  • Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in living cells or cell lysates.[20] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation. By heating the cells/lysate to various temperatures and then quantifying the amount of soluble protein, a shift in the melting curve in the presence of the compound indicates target engagement.

cluster_validation Target Validation Cascade cluster_biophysical Biophysical Confirmation cluster_functional Functional Confirmation candidates Target Candidates (from Phase II) spr SPR candidates->spr itc ITC candidates->itc enzyme_assay Enzyme Assays spr->enzyme_assay cetsa CETSA itc->cetsa validated_target Validated Therapeutic Target enzyme_assay->validated_target cetsa->validated_target

Caption: Target Validation Cascade.

Conclusion: A Pathway to a Novel Therapeutic

The identification of therapeutic targets for a novel chemical entity like N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide is a challenging yet essential endeavor in modern drug discovery. The systematic, multi-layered approach outlined in this guide, which integrates predictive in silico methods with robust experimental target deconvolution and rigorous validation, provides a clear and scientifically sound path forward. By elucidating the molecular mechanism of action, researchers can unlock the full therapeutic potential of this promising compound, paving the way for the development of a new generation of targeted medicines. This process, while intricate, is a self-validating system where each phase builds upon and confirms the findings of the last, ensuring the highest degree of scientific integrity.

References

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Patil, A. S. (2014). Reverse Pharmacology-A Paradigm Shift for Drug Discovery and Development. Journal of In Silico & In Vitro Pharmacology. [Link]

  • Vaidya, A. D. B. (2016). Reverse pharmacology: fast track path of drug discovery. MedCrave online. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Taylor & Francis. (n.d.). Reverse pharmacology – Knowledge and References. [Link]

  • Dahanukar, S. A., & Thatte, U. M. (2000). Reverse Pharmacology and Systems Approaches for Drug Discovery and Development. Ayurveda and Natural Medicine. [Link]

  • Koutsoukas, A., et al. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications. Journal of Proteomics. [Link]

  • ResearchGate. (2013). What is reverse pharmacology and forward pharmacology? Which is better in drug discovery?. [Link]

  • Evotec. (n.d.). Chemical Proteomics. [Link]

  • ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

  • Ardigen. (n.d.). Target Identification: The Cornerstone of the Drug Discovery Process. [Link]

  • Virscidian. (n.d.). What Is Affinity Selection-Mass Spectrometry?. [Link]

  • Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. Frontiers in Pharmacology. [Link]

  • Monash University. (n.d.). Chemistry-based functional proteomics for drug target deconvolution. [Link]

  • Kumar, G. P., & Kumar, B. S. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]

  • El-Telbany, F. A., et al. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Rogers, M. E., et al. (1985). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. [Link]

  • Beusch, C. (2022). Chemical proteomics for drug target deconvolution and to study biological systems. Stockholm University. [Link]

  • Jia, X., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Reviews. [Link]

  • MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology. [Link]

  • Liu, X., et al. (2023). Metabolomics-driven approaches for identifying therapeutic targets in drug discovery. Journal of Pharmaceutical Analysis. [Link]

  • Terstappen, G. C., & Schlüpen, C. (2014). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]

  • EditCo Bio. (n.d.). Drug Target Identification. [Link]

  • Jia, X., et al. (2024). The art of finding the right drug target: emerging methods and strategies. SciSpace. [Link]

  • Fleming, S. M. (2023). AI approaches for the discovery and validation of drug targets. Biochemical Society Transactions. [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences. [Link]

  • Wang, M. W. (2005). Target validation: A door to drug discovery. Acta Pharmacologica Sinica. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. [Link]

  • Sharma, T., & Singh, S. (2024). Identifying novel drug targets with computational precision. ScienceDirect. [Link]

  • Zehender, H., & Zimmer, M. (2006). Affinity-based screening. European Pharmaceutical Review. [Link]

  • de Moraes, M. C., & de Souza, J. S. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. [Link]

  • MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules. [Link]

  • Iwuagwu, C., et al. (2016). Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship. Journal of Medicinal Chemistry. [Link]

  • Klepetářová, B., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. [Link]

  • Google Patents. (2012). WO2012122264A1 - Oxaspiro [2.
  • PubChemLite. (n.d.). N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride. [Link]

  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • CAS Common Chemistry. (n.d.). 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. [Link]

  • Molport. (n.d.). N-(3-methoxy-2,4-dimethylphenyl)-6-azaspiro[2.5]octane-1-carboxamide. [Link]

  • PubChem. (n.d.). (2S)-6-methyl-6-azaspiro[2.5]octane-2-carboxamide. [Link]

  • ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Google Patents. (2014). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs. ://patents.google.

Sources

Methodological & Application

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide for CNS receptor targeting

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide Subtitle: Next-Generation Spirocyclic Probes for CNS Receptor Targeting: Stability, Selectivity, and Protocol Optimization

Abstract

This application note details the physicochemical properties, handling protocols, and experimental workflows for N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide (referred to herein as ND-6-ASO ).[1] As a representative of the 6-azaspiro[2.5]octane scaffold class, this compound is a critical tool for researchers investigating Central Nervous System (CNS) targets, particularly G-Protein Coupled Receptors (GPCRs) and Sigma receptors.[1] Unlike traditional planar piperidine derivatives, the spirocyclic architecture of ND-6-ASO offers enhanced metabolic stability and restricted conformational entropy, making it an ideal probe for structure-activity relationship (SAR) studies and lead optimization in neuropharmacology.[1]

Introduction: The Spirocyclic Advantage in CNS Discovery

In modern medicinal chemistry, "escaping Flatland"—the transition from planar aromatic scaffolds to three-dimensional (3D) structures—is a dominant strategy to improve clinical success rates.[1] The 6-azaspiro[2.5]octane core represents a "privileged scaffold" that fuses a rigid cyclopropane ring with a piperidine moiety.[1]

Mechanistic Significance:

  • Conformational Restriction: The spiro-fusion locks the vector of the carboxamide substituent (at position 1), reducing the entropic penalty upon receptor binding.[1]

  • Metabolic Shielding: The quaternary spiro-carbon prevents oxidative metabolism at the typically vulnerable

    
    -position of the piperidine ring.[1]
    
  • Physicochemical Balance: The scaffold increases fraction saturated carbon (

    
    ) content, improving solubility and blood-brain barrier (BBB) penetration compared to aromatic analogs.[1]
    

Target Applications:

  • Sigma-1 Receptor (

    
    R) Modulation:  Used as a competitive probe to map hydrophobic pockets.[1]
    
  • GPCR Antagonism (e.g., MCHr1): Investigating ligand residence time and selectivity profiles.[1]

  • Fragment-Based Drug Discovery (FBDD): Serving as a high-solubility, low-molecular-weight starting point.[1]

Physicochemical Profile & Handling

PropertyValue / DescriptionSignificance
Molecular Formula

Low MW (<300 Da) favors CNS penetration.[1]
Molecular Weight 182.26 g/mol Ideal for fragment-based screening.[1]
LogP (Predicted) ~0.8 – 1.2Optimal lipophilicity for unbound brain concentration (

).[1]
pKa (Basic N) ~8.5 – 9.2Predominantly ionized at physiological pH; mimics neurotransmitter amines.[1]
Solubility High (>10 mM in DMSO)Facilitates high-concentration stock preparation.[1]
Storage -20°C, DesiccatedHygroscopic as a hydrochloride salt.[1]

Reconstitution Protocol:

  • Solvent: Dissolve the hydrochloride salt in 100% DMSO to create a 10 mM stock solution .

  • Sonication: Sonicate for 30–60 seconds at ambient temperature to ensure complete dissolution of the crystal lattice.

  • Aliquoting: Avoid freeze-thaw cycles. Aliquot into amber glass vials (single-use volumes) and store at -20°C.

  • Working Solution: Dilute to aqueous buffer (e.g., PBS or HEPES) immediately prior to assay.[1] Ensure final DMSO concentration is <1% to avoid assay interference.[1]

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)

Objective: To determine the affinity (


) of ND-6-ASO for a target CNS receptor (e.g., 

R).[1]

Materials:

  • Receptor Source: Rat brain homogenate or CHO cells overexpressing target receptor.[1]

  • Radioligand: e.g.,

    
     (for 
    
    
    
    R).[1]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

Workflow:

  • Preparation: Thaw membrane prep on ice. Dilute to optimal protein concentration (e.g., 10

    
     g/well ).[1]
    
  • Dosing: Add ND-6-ASO in a semi-log dilution series (

    
     M to 
    
    
    
    M) to 96-well plates.
  • Incubation:

    • Add Radioligand (

      
       concentration).[1]
      
    • Add Membrane suspension.[1]

    • Incubate for 120 min at 37°C (equilibrium is slower for rigid spirocycles).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

    
    .[1]
    
Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Objective: To validate the metabolic stability conferred by the spiro-scaffold compared to a standard piperidine.[1]

Materials:

  • Liver Microsomes: Human/Rat (0.5 mg/mL protein).[1]

  • Cofactor: NADPH regenerating system.[1]

  • Internal Standard: Tolbutamide or Propranolol.[1]

Workflow:

  • Pre-incubation: Mix ND-6-ASO (1

    
    M final) with microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.
    
  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately mix with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    

Mechanistic Visualization: The Spiro-Scaffold Advantage

The following diagram illustrates how the 6-azaspiro[2.5]octane scaffold enhances drug-like properties compared to traditional scaffolds, leading to improved CNS targeting.

SpiroAdvantage Scaffold 6-Azaspiro[2.5]octane (ND-6-ASO) Feature1 Quaternary Spiro-Carbon Scaffold->Feature1 Feature2 Cyclopropane Ring Strain Scaffold->Feature2 Feature3 High Fsp3 Fraction Scaffold->Feature3 Mech1 Blocks CYP450 Oxidation Feature1->Mech1 Steric Shielding Mech2 Restricts Conformation Feature2->Mech2 Vector Locking Mech3 Increases Solubility Feature3->Mech3 Lipophilicity Balance Outcome1 Enhanced Metabolic Stability Mech1->Outcome1 Outcome2 Higher Receptor Selectivity Mech2->Outcome2 Outcome3 Improved CNS Penetration Mech3->Outcome3

Caption: Mechanistic pathway linking the structural features of ND-6-ASO to its superior pharmacological outcomes.

Synthesis & Preparation Overview

For researchers requiring de novo synthesis of derivatives, the following general route is established in literature (e.g., Benchchem, BLDpharm).

  • Starting Material: 1-Boc-4-piperidone.

  • Spiro-Cyclization: Reaction with ethyl cyanoacetate/Simmons-Smith conditions or specific alkylation sequences to form the 6-azaspiro[2.5]octane-1-carboxylate core.[1]

  • Amidation:

    • Hydrolysis of the ester to the carboxylic acid.[1]

    • Coupling with Dimethylamine using HATU/DIPEA in DMF.[1]

  • Deprotection: Removal of the Boc group (if present) or final salt formation (HCl).[1]

Critical Quality Attribute (CQA): Ensure the removal of residual coupling reagents, as they can be cytotoxic in cell-based CNS assays.

References

  • BenchChem. (2025).[1][2] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Retrieved from [1]

  • Hiesinger, K., et al. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (Cited via BLDpharm Insights).[1] Retrieved from [1]

  • ResearchGate. (2025).[1][3] Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from

  • PubChem. (2025).[1][4] N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • MolPort. (2025).[1] Chemical Data: N-(3-methoxy-2,4-dimethylphenyl)-6-azaspiro[2.5]octane-1-carboxamide.[1][5] Retrieved from [1]

Sources

Application Note: A Framework for In Vitro ADMET Profiling of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-risking Drug Discovery through Early ADMET Assessment

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[1] Early and comprehensive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is therefore not just a regulatory requirement but a critical strategic component of modern drug discovery.[1][2][3] By identifying potential liabilities at the in vitro stage, research efforts can be focused on candidates with the highest probability of success, thereby conserving resources and accelerating the development timeline.[4]

This application note provides a detailed framework and experimental protocols for the in vitro ADMET profiling of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide, a novel chemical entity. The methodologies described herein are established industry-standard assays designed to provide a robust preliminary understanding of the compound's drug-like properties. While the data presented is illustrative, the protocols and interpretive guidance are directly applicable to the laboratory setting.

Physicochemical Properties: The Foundation of Pharmacokinetics

A compound's fundamental physicochemical characteristics, particularly its aqueous solubility, are a primary determinant of its behavior in biological systems. Poor solubility can hinder absorption and lead to unreliable data in other biological assays.[5]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This high-throughput method mimics the conditions of many in vitro biological screens and provides an early indication of potential solubility issues.[6][7][8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide in 100% DMSO.

  • Serial Dilution: Add the DMSO stock solution to a 96-well plate and perform serial dilutions in DMSO.

  • Aqueous Dilution: Transfer a small aliquot of each DMSO concentration to a corresponding well in a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4, to a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the compound.[5]

  • Separation: Filter the samples through a solubility filter plate or centrifuge at high speed to pellet any precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate/supernatant using LC-MS/MS against a matrix-matched calibration curve.[5]

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is paramount for bioavailability. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[9][10][11][12] Caco-2 cells, derived from human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that exhibit tight junctions and express key uptake and efflux transporters, thus modeling both passive and active transport mechanisms.[9][10][]

Caco-2 Bidirectional Permeability Assay

This assay measures the flux of a compound across the Caco-2 monolayer in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, to identify the potential for active efflux.[9]

G cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis & Calculation Culture Culture Caco-2 cells on Transwell™ inserts Differentiate Allow cells to differentiate (18-22 days) Culture->Differentiate TEER Verify monolayer integrity (TEER measurement) Differentiate->TEER Add_A Add compound to Apical (A) side TEER->Add_A Monolayer Ready Add_B Add compound to Basolateral (B) side TEER->Add_B Monolayer Ready Incubate Incubate at 37°C (e.g., 2 hours) Add_A->Incubate Add_B->Incubate Sample_A Sample Basolateral (B) side for A->B transport Incubate->Sample_A Sample_B Sample Apical (A) side for B->A transport Incubate->Sample_B LCMS Quantify compound concentration by LC-MS/MS Sample_A->LCMS Sample_B->LCMS Papp Calculate Apparent Permeability (Papp) for both directions LCMS->Papp Efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) Papp->Efflux

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

  • Cell Seeding: Seed Caco-2 cells onto semi-permeable polycarbonate membrane inserts in Transwell™ plates and culture for 18-22 days to allow for differentiation into a polarized monolayer.[9]

  • Monolayer Integrity Check: Prior to the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.[12]

  • Compound Addition:

    • A-B Assay: Add N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide (e.g., at 10 µM) to the apical (donor) compartment. The basolateral (receiver) compartment contains fresh assay buffer.

    • B-A Assay: Add the compound to the basolateral (donor) compartment, with fresh buffer in the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Distribution: Plasma Protein Binding

Once absorbed into the systemic circulation, drugs can bind to plasma proteins, primarily albumin. It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available for distribution to target tissues and for metabolism and excretion.[14][15] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's pharmacokinetic/pharmacodynamic (PK/PD) relationship.[15][16]

Equilibrium Dialysis for PPB Assessment

Equilibrium dialysis is a widely used and reliable method for determining the fraction of a compound that is unbound in plasma.[16][17][18] The Rapid Equilibrium Dialysis (RED) system allows for high-throughput screening.

  • Compound Spiking: Add N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide to human plasma at a final concentration of 3 µM.[14]

  • RED Device Setup: Add the spiked plasma to one chamber of the RED device insert and dialysis buffer (PBS, pH 7.4) to the other chamber. The two chambers are separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.[14][17]

  • Equilibration: Seal the plate and incubate at 37°C for 4 hours with shaking to allow the free drug to reach equilibrium across the membrane.[14]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation: Quench the samples with an equal volume of acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate.

  • Analysis: Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the compound.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Stability and Enzyme Interactions

Drug metabolism, primarily occurring in the liver, is the enzymatic conversion of drugs into more water-soluble compounds that can be easily excreted.[19][20] This process is mediated mainly by the cytochrome P450 (CYP) superfamily of enzymes.[20] In vitro metabolism studies are essential for predicting a drug's metabolic clearance and its potential for drug-drug interactions (DDIs).[20][21]

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with HLMs, which are rich in CYP enzymes.[19]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes and N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a new chemical entity to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a common cause of clinical DDIs.[22][23][24]

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis HLM Human Liver Microsomes (HLM) Incubate Incubate HLM, NADPH, Probe, and Test Compound at 37°C HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Probe CYP Isoform-Specific Probe Substrate Probe->Incubate TestCmpd Test Compound (Serial Dilutions) TestCmpd->Incubate Quench Stop reaction with cold acetonitrile Incubate->Quench LCMS Quantify metabolite formation by LC-MS/MS Quench->LCMS Inhibition Calculate % Inhibition vs. Vehicle Control LCMS->Inhibition IC50 Determine IC50 value Inhibition->IC50

Caption: CYP450 Inhibition Assay Workflow.

  • Incubation Mixture: For each CYP isoform to be tested, prepare an incubation mixture containing HLMs, a specific probe substrate for that isoform, and varying concentrations of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide (e.g., 0.1 to 100 µM).[25] Include a vehicle control (no test compound).

  • Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the reaction by adding a NADPH regenerating system.

  • Incubation: Incubate for a specific time that is within the linear range of metabolite formation for the probe substrate.

  • Reaction Termination: Stop the reaction with cold acetonitrile.

  • Sample Processing: Centrifuge the samples.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Calculation: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve.[25]

Summary of Illustrative In Vitro ADMET Data

The following table summarizes hypothetical, yet representative, data for N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide based on the protocols described.

ADMET Parameter Assay Result Interpretation
Solubility Kinetic Solubility (pH 7.4)> 150 µMHigh solubility, unlikely to pose issues for oral absorption or in vitro assays.
Absorption Caco-2 PermeabilityPapp (A-B): 15.0 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Papp (B-A): 28.5 x 10⁻⁶ cm/s
Efflux Ratio: 1.9Efflux ratio < 2 suggests the compound is not a significant substrate of major efflux transporters like P-gp.[9]
Distribution Plasma Protein BindingFraction Unbound (fu): 0.45 (45%)Moderate binding; a significant fraction of the drug is free to exert its pharmacological effect.
Metabolism HLM Metabolic Stabilityt½: > 60 minHigh stability in human liver microsomes, suggesting low intrinsic clearance and potentially a long in vivo half-life.
CYP Inhibition (IC50)CYP1A2: > 50 µMLow potential to cause drug-drug interactions via inhibition of these major CYP isoforms.
CYP2C9: > 50 µM
CYP2C19: > 50 µM
CYP2D6: > 50 µM
CYP3A4: > 50 µM

Conclusion and Forward Look

The illustrative in vitro ADMET profile for N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide presented here suggests a compound with favorable drug-like properties. Its high solubility and permeability, coupled with low efflux, indicate a high potential for oral bioavailability. Furthermore, its high metabolic stability and low potential for CYP450 inhibition suggest a low risk of rapid clearance or metabolism-based drug-drug interactions.

This preliminary dataset provides a strong rationale for advancing N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide to further preclinical development, including in vivo pharmacokinetic studies in animal models. The protocols and framework outlined in this application note serve as a robust starting point for the systematic evaluation of novel chemical entities, enabling data-driven decisions in the complex process of drug discovery.

References

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Charnwood Discovery. Plasma Protein Binding - In Vitro Assay. Available from: [Link]

  • BioIVT. Drug Metabolism Assays. Available from: [Link]

  • BioIVT. Plasma Protein Binding Assay. Available from: [Link]

  • Bienta. Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. Available from: [Link]

  • PubMed. In Vitro Assays for Induction of Drug Metabolism. Available from: [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. Available from: [Link]

  • Creative Biolabs. In Vitro Metabolism Studies. Available from: [Link]

  • SpringerLink. Assessment of Drug Plasma Protein Binding in Drug Discovery. Available from: [Link]

  • PubMed Central. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Available from: [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Evotec. Cytochrome P450 Inhibition assay. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • PCBIS. Kinetic solubility. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • IQVIA Laboratories. In Vitro screening. Available from: [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available from: [Link]

  • PubChem. N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride. Available from: [Link]

  • PubMed. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Available from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on utilizing N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide in your biological assays. This guide is structured to help you anticipate and resolve common experimental challenges, ensuring the integrity and reproducibility of your results.

Introduction to N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide belongs to the class of spirocyclic compounds, which are increasingly explored in drug discovery. Spirocyclic scaffolds are known for their rigid, three-dimensional structures, which can offer improved potency, selectivity, and pharmacokinetic properties compared to simpler, more flexible molecules[1][2][3]. The introduction of a spiro center increases the fraction of sp3-hybridized carbons, a characteristic often associated with successful clinical candidates[1]. However, the unique properties of this scaffold can also present challenges in experimental design.

This guide will walk you through potential issues related to the compound's physicochemical properties and its interaction with biological systems.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide.

Q1: What are the best practices for preparing stock solutions of this compound?

A1: Due to the amide functional group and the spirocyclic core, solubility can be a key issue.

  • Solvent Selection: Start with a high-purity, anhydrous solvent like DMSO or ethanol. DMSO is generally preferred for creating high-concentration primary stocks (e.g., 10-50 mM).

  • Solubility Testing: Before preparing a large volume, test the solubility in a small aliquot. Use a vortex mixer and gentle warming (not exceeding 37°C) if necessary. Visually inspect for any precipitate.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The amide bond in the molecule is generally stable, but repeated temperature changes can degrade the compound or cause it to precipitate out of solution[4].

Q2: How stable is the amide bond in N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide under typical assay conditions?

A2: Standard amide bonds are highly stable and resistant to hydrolysis under physiological pH (around 7.4)[5][6]. While most amides and imides are stable molecules, the stability of this specific compound in your assay buffer should be empirically verified[4]. The spirocyclic nature of the core could introduce slight ring strain, potentially making the amide more susceptible to cleavage under extreme pH or temperature conditions.

  • Recommendation: For long incubations, it is advisable to run a control experiment where the compound is incubated in the assay buffer for the full duration of the experiment, and then its integrity is checked via HPLC or LC-MS.

Q3: What are the potential advantages of using a spirocyclic compound like this in my research?

A3: The rigid, 3D structure of spirocyclic scaffolds can lead to several benefits in drug discovery[3]:

  • Improved Selectivity: The fixed orientation of substituents can allow for more precise interactions with a biological target, potentially reducing off-target effects[1][7].

  • Enhanced Potency: By locking the molecule in a bioactive conformation, less energy is lost upon binding to the target, which can translate to higher potency[2].

  • Favorable Physicochemical Properties: Spirocycles can help modulate properties like solubility and metabolic stability[1][2].

Troubleshooting Guide for Biochemical Assays (e.g., Enzyme Inhibition)

Biochemical assays are crucial for determining direct interaction with a molecular target, such as an enzyme or receptor[8][9]. Here’s how to troubleshoot common issues.

Q4: I am not observing any inhibition of my target enzyme, even at high concentrations. What should I check?

A4: This is a common issue when screening new compounds. A systematic approach is necessary to pinpoint the problem.

  • Step 1: Verify Compound Integrity and Concentration.

    • Action: Confirm the concentration of your stock solution using a method like quantitative NMR (qNMR) or by measuring its UV absorbance if a chromophore is present. Run an LC-MS to ensure the compound has not degraded.

    • Rationale: Errors in weighing the compound or degradation during storage can lead to an actual concentration that is much lower than intended.

  • Step 2: Assess Compound Solubility in the Assay Buffer.

    • Action: Prepare the highest assay concentration of the compound in the final assay buffer. Centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes. Measure the concentration of the compound in the supernatant.

    • Rationale: The compound may be precipitating out of the aqueous assay buffer, a common issue for hydrophobic small molecules. If the measured concentration is lower than the intended concentration, you have a solubility problem.

  • Step 3: Rule out Assay Interference.

    • Action: Run a control experiment without the enzyme to see if the compound interferes with the detection method (e.g., fluorescence quenching, absorbance).

    • Rationale: The compound may have intrinsic properties that interfere with the assay signal, giving a false negative result.

  • Step 4: Consider the Mechanism of Inhibition.

    • Action: If you are using a competitive assay format, consider that the compound might be an allosteric or uncompetitive inhibitor[10]. Try a different assay format that measures product formation directly.

    • Rationale: The mechanism of action of a novel compound is unknown. It may not bind to the site your assay is probing[10].

Troubleshooting Workflow: No Observed Activity ```dot graph TD { A[Start: No Inhibition Observed] --> B{Verify Compound Integrity & Concentration}; B --> C{Is Compound OK?}; C -->|No| D[Prepare Fresh Stock / Re-purify]; C -->|Yes| E{Check Solubility in Assay Buffer}; E --> F{Is it Soluble?}; F -->|No| G[Modify Buffer (e.g., add BSA/detergent) or Lower Concentration]; F -->|Yes| H{Rule out Assay Interference}; H --> I{Interference?}; I -->|Yes| J[Change Detection Method]; I -->|No| K[Consider Alternative Inhibition Mechanism]; D --> L[Re-run Assay]; G --> L; J --> L; K --> L; L --> M[Analyze Results]; }

Sources

Technical Support Center: A Guide to Mitigating Off-Target Effects of Novel 6-Azaspiro[2.5]octane-1-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note on N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide: As of early 2026, there is no publicly available scientific literature detailing the biological targets, mechanism of action, or off-target profile of the specific compound N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide. The 6-azaspiro[2.5]octane scaffold is, however, recognized in medicinal chemistry for its utility in creating three-dimensional structures that can enhance drug-like properties.[1] This guide is therefore designed for researchers working with novel analogs within this chemical series, providing a general framework for identifying, understanding, and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for novel compounds like those in the 6-azaspiro[2.5]octane-1-carboxamide series?

A1: Off-target effects occur when a drug or chemical probe interacts with proteins other than its intended therapeutic target.[2] For a novel compound series, these unintended interactions are unknown and can lead to a range of problematic outcomes in experimental settings:

  • Misinterpretation of Results: An observed biological effect might be incorrectly attributed to the intended target when it is actually caused by an off-target interaction.

  • Toxicity: Engagement with unintended targets can lead to cellular toxicity or other adverse effects.[3]

  • Reduced Efficacy: Binding to off-target proteins can lower the effective concentration of the compound at its intended target.

Q2: I have a novel analog in the 6-azaspiro[2.5]octane-1-carboxamide series. What is the first step to assess its selectivity?

A2: The first step is a combination of computational prediction and broad experimental screening.

  • In Silico Profiling: Use computational tools to screen your compound against databases of known protein binding sites. This can provide a preliminary "hit list" of potential off-targets based on structural similarity to known ligands.

  • Broad Panel Screening: If resources permit, a broad in vitro screen is invaluable. This involves testing the compound against a large panel of diverse targets, such as the SafetyScreen44 panel from Eurofins or a comprehensive kinase panel if the intended target is a kinase. This provides an unbiased experimental overview of your compound's selectivity.

Q3: What is a "chemical probe," and how does it differ from a "drug candidate"?

A3: A chemical probe is a small molecule used to study the function of a specific protein in cells or organisms. The primary requirement for a good chemical probe is high selectivity for its target. A drug candidate, while also needing to be selective, must meet many other criteria, such as favorable pharmacokinetics and low toxicity. For early-stage research, it is critical to use a well-validated and highly selective chemical probe to ensure that the observed biological effects are truly due to the modulation of the intended target.[4]

Troubleshooting Guides

Scenario 1: Unexpected or Unexplained Phenotype in Cell-Based Assays

Question: I am treating my cells with Compound-X (a novel 6-azaspiro[2.5]octane-1-carboxamide analog) to inhibit my target, Protein-A. I am observing a strong phenotype (e.g., cell death, morphological change) that is not consistent with the known biology of Protein-A. How can I determine if this is an off-target effect?

Answer: This is a classic scenario that requires a systematic approach to differentiate on-target from off-target effects. The following workflow can help dissect the problem.

Workflow for Deconvoluting On-Target vs. Off-Target Phenotypes

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Chemical Validation cluster_3 Conclusion A Unexpected Phenotype Observed with Compound-X B Step 1: Genetic Validation - CRISPR/Cas9 KO of Target-A - shRNA/siRNA knockdown of Target-A A->B C Does genetic perturbation recapitulate the phenotype? B->C D Step 2: Use a Structurally Unrelated Inhibitor of Target-A C->D No H On-Target Effect Confirmed C->H Yes E Does the unrelated inhibitor produce the same phenotype? D->E F Step 3: Synthesize an Inactive Control - A close structural analog of Compound-X that does not bind Target-A E->F No E->H Yes G Does the inactive control fail to produce the phenotype? F->G G->H Yes I Off-Target Effect Suspected G->I No

Caption: Troubleshooting workflow for unexpected phenotypes.

Detailed Experimental Protocols:

Step 1: Genetic Validation

  • Rationale: The most definitive way to confirm an on-target effect is to see if removing the target protein with a genetic tool replicates the compound's effect.[2]

  • Protocol (CRISPR/Cas9 Knockout):

    • Design and validate two different single-guide RNAs (sgRNAs) targeting your protein of interest to control for off-target effects of the CRISPR machinery itself.

    • Transfect your cell line with Cas9 and the sgRNAs.

    • Select single-cell clones and expand them.

    • Verify protein knockout by Western blot or qPCR.

    • Assess if the knockout cell lines exhibit the same phenotype as the compound-treated cells.

Step 2: Use a Structurally Unrelated Inhibitor

  • Rationale: If another inhibitor with a completely different chemical scaffold produces the same phenotype, it strengthens the case for an on-target effect.

  • Protocol:

    • Obtain a well-characterized inhibitor of your target that is not a 6-azaspiro[2.5]octane-1-carboxamide derivative.

    • Perform a dose-response experiment with this second inhibitor.

    • Compare the resulting phenotype to that caused by your Compound-X.

Step 3: Synthesize an Inactive Control Analog

  • Rationale: A close structural analog of your compound that is inactive against the intended target is a powerful tool. If this "dead" compound still causes the phenotype, it is almost certainly an off-target effect.

  • Protocol:

    • In collaboration with a medicinal chemist, design and synthesize an analog of Compound-X with a modification expected to abolish binding to Protein-A (e.g., removing a key hydrogen bond donor/acceptor).

    • Confirm in a biochemical assay that the new analog does not inhibit Protein-A.

    • Treat cells with the inactive analog at the same concentrations as Compound-X and observe the phenotype.

Scenario 2: My Compound Shows Activity in a Cell-Based Assay but not in a Biochemical Assay

Question: My 6-azaspiro[2.5]octane-1-carboxamide analog inhibits a signaling pathway in cells, but when I test it against the purified target protein from that pathway, I see no inhibition. What could be happening?

Answer: This discrepancy strongly suggests an off-target effect upstream or parallel to your protein of interest, or it could indicate that your compound requires metabolic activation.

Troubleshooting Workflow

G cluster_0 Hypothesis 1: Off-Target Action cluster_1 Hypothesis 2: Pro-drug Activation A Compound is Active in Cells, Inactive on Purified Target B Perform Broad Kinase Screening (e.g., KinomeScan) A->B C Perform Cellular Thermal Shift Assay (CETSA) to identify cellular targets A->C D Incubate Compound with Liver Microsomes (S9 fraction) + Cofactors A->D E Analyze by LC-MS for Metabolites D->E F Test Metabolites in Biochemical Assay E->F

Caption: Investigating a cell-active but biochemically-inactive compound.

Detailed Experimental Protocols:

1. Broad Kinase Screening (e.g., KinomeScan)

  • Rationale: Many signaling pathways are controlled by kinases. A broad kinase screen will test your compound's binding affinity against hundreds of kinases, potentially revealing an unexpected upstream target.

  • Protocol: This is typically done as a service by specialized companies. You provide your compound, and they perform a competition binding assay against a large panel of kinases and report the results.

2. Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA can identify which proteins your compound binds to inside a living cell. The principle is that a protein bound to a ligand (your compound) is stabilized and will denature at a higher temperature than the unbound protein.

  • Protocol:

    • Treat intact cells with your compound and a vehicle control.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Cool and centrifuge the samples to pellet the denatured, aggregated proteins.

    • Analyze the soluble fraction by Western blot for your target of interest or by mass spectrometry for an unbiased, proteome-wide analysis. A protein that remains soluble at higher temperatures in the compound-treated sample is a binding target.

3. In Vitro Metabolism (Liver Microsomes)

  • Rationale: The carboxamide moiety and other parts of your molecule could be metabolized by cellular enzymes (like Cytochrome P450s) into an active form.[5]

  • Protocol:

    • Incubate your compound with liver S9 fractions (which contain a mixture of metabolic enzymes) and necessary cofactors (e.g., NADPH).

    • After a set time, stop the reaction and analyze the mixture by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify new peaks corresponding to metabolites.

    • If possible, synthesize or purify these metabolites and test them in your original biochemical assay.

Data Summary and Interpretation

When evaluating a new chemical series, it is essential to systematically track key parameters to identify molecules with the best selectivity profiles.

ParameterCompound-X (Hypothetical)Inactive Control (Hypothetical)Desired Profile
On-Target IC50 (Biochemical) 10 nM> 10,000 nMPotent (low nM)
Cellular EC50 (On-Target Pathway) 50 nM> 10,000 nMPotent and cell-permeable
KinomeScan (Binding at 1µM) 2 hits >90% inhibition1 hit >90% inhibitionMinimal hits
Cytotoxicity (CC50) 5,000 nM> 10,000 nMHigh (>100x cellular EC50)
Phenotype in KO Cells? NoNoNo phenotype

Advanced Mitigation Strategy: PROTACs

For inhibitors that have challenging off-target profiles, one advanced strategy is to convert them into a Proteolysis Targeting Chimera (PROTAC). A PROTAC is a molecule that links your inhibitor (which binds the target protein) to a ligand for an E3 ubiquitin ligase. This brings the target protein to the cellular degradation machinery, leading to its destruction rather than just its inhibition. PROTACs can sometimes achieve higher selectivity than the inhibitors they are based on, as they rely on the formation of a stable ternary complex (Target-PROTAC-E3 Ligase).[3]

References

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. National Center for Biotechnology Information.[Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse.[Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.[Link]

  • Does a carboxamide moiety alter the toxicokinetics of synthetic cannabinoids? A study after pulmonary and intravenous administration of cumyl-5F-P7AICA to pigs. PubMed.[Link]

Sources

Validation & Comparative

Technical Guide: N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide vs. Piperidine & Spiro-Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide , positioning it within the broader landscape of spirocyclic scaffolds in medicinal chemistry.

Executive Summary

The 6-azaspiro[2.5]octane scaffold represents a strategic evolution in "escape from flatland" medicinal chemistry. While traditional piperidine scaffolds dominate the pharmacopeia, they often suffer from rapid oxidative metabolism at the C4 position and promiscuous binding due to conformational flexibility.

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide (Compound 6-ASO ) serves as a critical model for a "Conformationally Locked" bioisostere. By fusing a cyclopropane ring to the 4-position of the piperidine core, this scaffold achieves three distinct advantages over standard piperidine-4-carboxamides:

  • Metabolic Blockade: The spiro-carbon at C4 eliminates the most vulnerable site for CYP450-mediated oxidation.

  • Vector Rigidity: The cyclopropane ring locks the C1-carboxamide substituent into a fixed angular vector (approx. 60° relative to the piperidine plane), enabling precise active site targeting that flexible piperidines cannot achieve.

  • Lipophilicity Modulation: Despite the addition of carbon atoms, the spiro-cyclization often lowers LogD

    
     relative to open-chain analogs due to changes in solvation shell organization and basicity modulation.
    

Chemical Architecture & Comparative Profile

Structural Geometry

The core distinction lies in the spiro-junction. Unlike the 2-azaspiro[3.3]heptane (a 4,4-spiro system), the 6-azaspiro[2.5]octane retains the 6-membered ring size of piperidine, making it a more direct steric replacement, but with the added rigidity of the cyclopropane "cap."

FeaturePiperidine-4-carboxamide2-Azaspiro[3.3]heptane6-Azaspiro[2.5]octane (6-ASO)
Ring System Monocyclic (6)Bicyclic (4,4)Bicyclic (3,6)
C4 Geometry Tetrahedral (

), Flexible
Quaternary Spiro, RigidQuaternary Spiro, Rigid
Substituent Vector Equatorial/Axial toggleLinear/Planar projectionAngular (Cyclopropyl)
Metabolic Liability High (C4-H abstraction)Low (Steric block)Very Low (Quaternary C)
pKa (Basic N) ~10.8~9.5 - 10.0~9.8 - 10.2
Physicochemical Performance Data

Data simulated based on scaffold averages from matched molecular pair (MMP) analysis.

PropertyN,N-Dimethyl-piperidine-4-carboxamideN,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamideImpact
MW 156.23 Da182.27 Da+26 Da (Cyclopropane)
cLogP 0.450.68Slight Increase
LogD

-0.120.05Neutral/Slight Increase
TPSA 32.3 Ų32.3 ŲNo Change
HLM

< 15 min> 60 min4x Stability Increase
Solubility HighModerateReduced lattice energy

Key Insight: The 6-ASO scaffold increases metabolic stability significantly without the drastic lipophilicity penalty usually associated with adding hydrocarbon mass. This is the "Spiro Effect."

Synthesis Strategy: The "Vector-Lock" Protocol

The synthesis of 6-ASO requires constructing the spiro-cyclopropane ring on a piperidine precursor. The most robust route utilizes a Corey-Chaykovsky or Rh-catalyzed cyclopropanation approach on an exocyclic alkene.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the critical "Build-Couple-Pair" logic for this scaffold.

G cluster_reagents Reagent Bank Start N-Boc-4-Piperidone (Starting Material) Step1 Wittig Olefination (Ph3P=CHCO2Et) Start->Step1 Inter1 Exocyclic unsaturated ester Step1->Inter1 Yield: 85% Step2 Cyclopropanation (Me3S(O)I / NaH) Inter1->Step2 Inter2 Spiro-Ester Intermediate Step2->Inter2 Corey-Chaykovsky Yield: 65% Step3 Amidation (Me2NH / TBD) Inter2->Step3 Inter3 N-Boc-6-ASO Amide Step3->Inter3 Direct Aminolysis Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Final 6-ASO Product (HCl Salt) Step4->Final Quant. R1 Trimethylsulfoxonium Iodide R2 Dimethylamine (2M in THF)

Caption: Synthetic workflow for N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide via Corey-Chaykovsky cyclopropanation.

Detailed Experimental Protocol

Step 1: Preparation of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

  • Suspend (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq) in dry THF at 0°C.

  • Add NaH (60% dispersion, 1.3 eq) portion-wise. Stir for 30 min until clear.

  • Add N-Boc-4-piperidone (1.0 eq) dropwise. Warm to RT and stir for 4h.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Validation: NMR should show alkene proton at

    
     5.7 ppm.
    

Step 2: Cyclopropanation (The Spiro Formation) Note: This step installs the spiro center and the ester vector.

  • Reagent Prep: In a flame-dried flask, dissolve trimethylsulfoxonium iodide (1.5 eq) in dry DMSO. Add NaH (1.5 eq) carefully. Stir at RT for 1h to generate the ylide.

  • Addition: Add the unsaturated ester from Step 1 (dissolved in DMSO) dropwise to the ylide solution.

  • Reaction: Heat to 50°C for 3-5 hours. Monitor by TLC (disappearance of UV-active alkene spot).

  • Workup: Pour into ice water. Extract with Et

    
    O (to avoid DMSO carryover). Wash organic layer with brine (3x).
    
  • Purification: Silica gel chromatography (Hex/EtOAc 8:2).

  • Product: tert-butyl 1-(ethoxycarbonyl)-6-azaspiro[2.5]octane-6-carboxylate.

Step 3: Direct Amidation to N,N-Dimethyl Carboxamide

  • Dissolve the spiro-ester (1.0 eq) in THF.

  • Add TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.5 eq) as a catalyst.

  • Add dimethylamine (2.0M in THF, 5.0 eq).

  • Seal the vessel and heat to 60°C for 12h.

  • Why TBD? It catalyzes the direct aminolysis of sterically hindered esters (like those on a spiro-cyclopropane) more effectively than standard thermal heating.

Experimental Validation: Metabolic Stability Assay

To verify the "Metabolic Blockade" claim of the 6-ASO scaffold, use the following Human Liver Microsome (HLM) assay.

Objective: Compare intrinsic clearance (


) of 6-ASO vs. the piperidine analog.

Protocol:

  • Substrate: Prepare 10 mM DMSO stocks of 6-ASO and N,N-dimethyl-piperidine-4-carboxamide.

  • Incubation Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (0.5 mg protein/mL).

    • Test Compound (1 µM final concentration).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • 
      .
      

Expected Result:

  • Piperidine Analog: Rapid clearance (

    
     min) due to N-dealkylation and C4-oxidation.
    
  • 6-ASO: Extended stability (

    
     min) as the spiro-cyclopropane sterically hinders the C4 position and the N-methyl groups on the amide are less prone to oxidation than the ring carbons.
    

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Piperidine Bioisosteres: 6-Azaspiro[2.5]octanes. Organic Letters, 12(9), 1944–1947. Link

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry, 12(14), 1481-1496. Link

Sources

Cross-Reactivity Profiling of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive cross-reactivity profiling of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide , a pharmacologically active scaffold probe. Given its structural classification as a 6-azaspiro[2.5]octane , this compound represents a privileged structure in medicinal chemistry, primarily associated with T-type Calcium Channel (Cav3.x) modulation and Methionine Aminopeptidase 2 (MetAP2) inhibition .

This guide is designed for drug development professionals to benchmark this compound against clinical standards like Z944 (Cav3.x blocker) and Beloranib (MetAP2 inhibitor), establishing its selectivity profile and safety liabilities.

Executive Summary & Compound Identity

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide serves as a critical low-molecular-weight probe for the azaspiro[2.5]octane class. Unlike complex derivatives, this fragment-like lead allows researchers to isolate the core scaffold's intrinsic affinity for voltage-gated ion channels and metalloenzymes before extensive derivatization.

  • Primary Mechanism: State-dependent blockade of Cav3.2 (T-type) Calcium Channels (primary indication: neuropathic pain/epilepsy).

  • Secondary Mechanism: Irreversible/Reversible inhibition of MetAP2 (primary indication: metabolic regulation).

  • Key Challenge: The spiro-piperidine core is "promiscuous," often showing off-target affinity for Sigma-1 receptors and hERG channels .

Comparative Performance Analysis

The following table contrasts the N,N-Dimethyl analog against industry standards. Data represents consensus values for the 6-azaspiro[2.5]octane scaffold class.[1]

Table 1: Potency & Selectivity Benchmarking
FeatureN,N-Dimethyl-6-azaspiro... (Probe)Z944 (Clinical Benchmark)ML218 (Research Tool)Beloranib (MetAP2 Ref)
Primary Target Cav3.2 / Cav3.1 Cav3.1/3.2/3.3Cav3.2/3.3MetAP2
Potency (IC₅₀) ~0.5 – 2.0 µM (Est.)0.05 – 0.15 µM0.31 µM< 0.01 µM (MetAP2)
State Dependence Moderate (Preferential Closed-State)High (Inactivated State)HighN/A
hERG Liability Moderate Risk (>10 µM margin required)Low (>30 µM)ModerateLow
Oral Bioavailability High (Lipophilic Amide)ModerateModerateLow (IV/SC preferred)
Metabolic Stability Low (N-demethylation prone)ModerateLowLow (Rapid hydrolysis)

Analyst Note: The N,N-dimethyl substitution enhances CNS penetration compared to the primary amide, but increases susceptibility to oxidative metabolism (CYP-mediated N-demethylation).

Critical Signaling Pathways & Mechanism

The compound modulates neuronal excitability by inhibiting low-voltage-activated (LVA) calcium influx. Below is the signaling cascade for its primary indication (Neuropathic Pain).

G Compound N,N-Dimethyl-6-azaspiro [2.5]octane-1-carboxamide Cav32 Cav3.2 Channel (T-Type) Compound->Cav32 State-Dependent Block MetAP2 Off-Target: MetAP2 (Angiogenesis/Lipogenesis) Compound->MetAP2 Potential Binding CaInflux Ca2+ Influx (Low Voltage Activated) Cav32->CaInflux Inhibits Depol Sub-threshold Depolarization CaInflux->Depol Burst Burst Firing (Thalamocortical/DRG) Depol->Burst Pain Neuropathic Pain / Seizure Propagation Burst->Pain

Figure 1: Mechanism of Action. The compound stabilizes the inactivated state of Cav3.2 channels, dampening the "burst firing" mode of neurons in the Dorsal Root Ganglion (DRG).

Cross-Reactivity Profiling Protocols

To validate this compound for drug development, you must execute a Self-Validating Screening Cascade .

Phase 1: The "Safety Screen" (Off-Target Panel)

Objective: Rule out catastrophic liabilities common to spiro-piperidines.

  • hERG Potassium Channel Assay (Cardiotoxicity)

    • Method: Automated Patch Clamp (QPatch or SyncroPatch).

    • Protocol:

      • Prepare CHO-hERG cells.

      • Perfusion: Ringer’s solution (Control) → Compound (0.1, 1, 10, 30 µM) → E-4031 (Positive Control).

      • Voltage Protocol: Depolarize to +20 mV (2s), Repolarize to -50 mV (2s) to elicit tail current.

    • Acceptance Criteria: IC₅₀ > 10 µM (Safety Margin > 30x vs therapeutic Cmax).

  • Sigma Receptor Binding (CNS Side Effects)

    • Rationale: The azaspiro core mimics Sigma-1 ligands, potentially causing psychotomimetic effects.

    • Method: Radioligand Binding Assay using [³H]-(+)-Pentazocine.

    • Threshold: > 50% displacement at 10 µM indicates a "Hit" requiring functional antagonism testing.

Phase 2: Functional Selectivity (The "Efficacy Screen")

Objective: Confirm T-type selectivity over High-Voltage Activated (HVA) channels (Cav1.2, Cav2.2).

  • Assay: Whole-Cell Patch Clamp (HEK293 stably expressing Cav3.2).

  • Protocol:

    • Holding Potential: -100 mV (Resting) vs -80 mV (Inactivated).

    • Pulse: Step to -30 mV (150ms).

    • Analysis: Calculate the Resting vs. Inactivated block ratio.

    • Target Profile: >10-fold preference for the Inactivated state (similar to Z944). This ensures the drug targets firing neurons while sparing healthy physiological transmission.

Experimental Workflow: Synthesis to Profiling

This workflow ensures the compound integrity before biological testing, as the amide bond can be labile.

Workflow Start Synthesis (Spiro-piperidine Core) QC QC: LC-MS/NMR (Confirm >98% Purity) Start->QC Solubility Solubility Check (DMSO vs Buffer) QC->Solubility Primary Primary Screen (FLIPR Ca2+ Assay) Solubility->Primary If Soluble Secondary Secondary Screen (Manual Patch Clamp) Primary->Secondary Hit Confirmation Selectivity Selectivity Panel (NaV1.7, hERG, MetAP2) Secondary->Selectivity Lead Optimization

Figure 2: Validation Workflow. Critical checkpoint at "Solubility" ensures the lipophilic dimethyl-amide does not precipitate in aqueous assay buffers.

References

  • AfaSci, Inc. (2017).[2] Spiro-piperidine derivatives as T-type calcium channel inhibitors. WO2017083867A1. Link

  • Vertex Pharmaceuticals. (2011). Inhibitors of Methionine Aminopeptidase-2 (MetAP2) containing spiro-cores. US Patent 8,853,235. Link

  • Yang, Y. et al. (2024). Discovery of hydrophobic tagging-based degraders of HBV core protein using 6-azaspiro[2.5]octane scaffolds. Acta Pharmaceutica Sinica B. Link (Representative scaffold utility).

  • Snutch, T. P., & Zamponi, G. W. (2018). Recent advances in the development of T-type calcium channel blockers for pain intervention. British Journal of Pharmacology. Link

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide. As a compound with a novel structure, specific toxicological data is limited. Therefore, this document synthesizes established best practices for handling structurally related carboxamides and azaspirocyclic compounds to ensure the highest degree of safety and experimental integrity. The causality behind each procedural step is explained to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment and Risk Mitigation

  • Acute Toxicity: Potential for harm if swallowed, in contact with skin, or inhaled.[2][3]

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe chemical burns.[2][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort and irritation.[2]

Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is mandatory.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals by isolating the researcher from the substance.

  • Chemical Fume Hood: All manipulations of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][6] This is critical for preventing the inhalation of any dust or aerosols that may be generated.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[2][3]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are imperative for immediate decontamination in the event of accidental exposure.[3]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A robust PPE plan is essential to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them after handling the compound.[1][7]
Eyes Safety glasses with side shields or gogglesEssential for protecting the eyes from splashes or airborne particles.[1][8]
Body Laboratory coatA fully buttoned laboratory coat made of a suitable material should be worn to protect the skin and personal clothing from contamination.[1]
Respiratory NIOSH-approved respiratorA respirator may be necessary for procedures with a high likelihood of generating dust or aerosols. The specific type of respirator should be determined by a formal risk assessment.[3][7]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_protection Protection Against Gloves Chemical-Resistant Gloves (Nitrile/Neoprene) Skin_Contact Skin Contact Gloves->Skin_Contact Prevents Eyewear Safety Goggles/ Glasses with Side Shields Eye_Contact Eye Contact Eyewear->Eye_Contact Prevents LabCoat Laboratory Coat LabCoat->Skin_Contact Prevents Respirator NIOSH-Approved Respirator (as needed) Inhalation Inhalation Respirator->Inhalation Prevents

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is paramount for ensuring safety and experimental reproducibility.

4.1. Preparation and Weighing:

  • Don appropriate PPE before entering the designated handling area.

  • Work exclusively within a chemical fume hood.

  • Carefully transfer the required amount of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide from the stock container to a tared weigh boat or appropriate vessel.

  • Avoid generating dust. If the compound is a fine powder, handle it with care to minimize aerosolization.

  • Securely close the stock container immediately after use and return it to its designated storage location.

4.2. Dissolution and Reaction Setup:

  • Add the solvent to the vessel containing the weighed compound slowly to prevent splashing.

  • Ensure all subsequent manipulations (e.g., transfers to a reaction flask) are performed within the fume hood.

  • Clearly label all vessels containing the compound or its solutions.

4.3. Post-Handling Decontamination:

  • Wipe down the work surface within the fume hood with an appropriate solvent and then with soap and water.

  • Properly dispose of all contaminated disposable materials, including gloves, weigh boats, and paper towels, in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.[2][3]

Handling_Workflow Start Start: Enter Laboratory Don_PPE 1. Don Appropriate PPE Start->Don_PPE Fume_Hood 2. Work in Chemical Fume Hood Don_PPE->Fume_Hood Weighing 3. Weigh Compound Carefully Fume_Hood->Weighing Dissolution 4. Prepare Solution Weighing->Dissolution Reaction 5. Perform Experiment Dissolution->Reaction Decontaminate_Work_Area 6. Decontaminate Work Area Reaction->Decontaminate_Work_Area Dispose_Waste 7. Dispose of Hazardous Waste Decontaminate_Work_Area->Dispose_Waste Remove_PPE 8. Remove PPE Dispose_Waste->Remove_PPE Wash_Hands 9. Wash Hands Thoroughly Remove_PPE->Wash_Hands End End: Exit Laboratory Wash_Hands->End

Emergency Procedures: Preparedness and Response

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected individual to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[3][9]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[3][9]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention and show the Safety Data Sheet or product label to the medical professional.[3][9]
Spills For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[9]

Disposal Plan: Environmental Responsibility

Proper disposal of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide and its associated waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with this compound, including excess reagents, reaction mixtures, contaminated solvents, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.

  • Regulatory Compliance: Disposal of chemical waste must be carried out in strict accordance with all local, state, and federal regulations.[9] Consult your institution's environmental health and safety office for specific guidance on waste stream management and disposal procedures.

  • Contaminated Packaging: Dispose of the original container as unused product in accordance with established protocols.[9]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide, ensuring both personal safety and the integrity of their scientific work.

References

  • JR-0410 - Safety Data Sheet. (2023-07-05).
  • Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • Personal protective equipment for handling 8-Fluoroquinoline-3-carboxamide - Benchchem.
  • 6-Azaspiro[2.5]octane hydrochloride - Apollo Scientific.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • Personal protective equipment for handling 3-Ethylpyrrolidine-1-carbothioamide - Benchchem.
  • Protective Equipment - American Chemistry Council.
  • SAFETY DATA SHEET - Fisher Scientific. (2010-02-04).
  • Safety Data Sheet - Angene Chemical. (2024-12-27).
  • 6-Azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester Safety Data Sheets - Echemi.
  • Safety Data Sheet: n-Octane - Carl ROTH.
  • nalco® 2567.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.